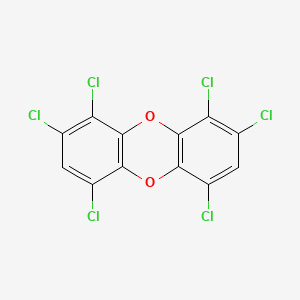

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-12-8(18)4(14)2-6(16)10(12)19-9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URELDHWUZUWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074068 | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-09-8 | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VU8W4KXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Combustion Control:the Primary Strategy is to Ensure Complete and Efficient Combustion. This is Achieved by Adhering to Specific Operational Parameters, Often Referred to As the Three T S : Temperature, Time, and Turbulence.

Temperature : Maintaining a high temperature in the secondary combustion chamber, typically between 850°C and 1050°C, is crucial for the thermal destruction of dioxin molecules. gov.taipei

Residence Time : The flue gases must be held at this high temperature for a sufficient duration, generally longer than two seconds, to ensure complete breakdown. gov.taipeiwtert.org

Turbulence : Adequate mixing of the flue gases with oxygen ensures that there are no oxygen-deficient zones where products of incomplete combustion, which are precursors to dioxin formation, can form. An oxygen concentration of 5.0% to 7.0% is often considered optimal. gov.taipei

Post Combustion Control:after Combustion, It is Critical to Cool the Flue Gases Quickly, Particularly Through the Temperature Window of 400°c to 200°c, to Prevent De Novo Synthesis, a Process Where Dioxins Reform on the Surface of Fly Ash Particles.researchgate.netfollowing Rapid Cooling, the Flue Gases Are Passed Through a Series of Apcds.

Activated Carbon Injection : Powdered activated carbon is injected into the flue gas stream. Dioxins adsorb onto the surface of the carbon particles, which are then captured by downstream equipment like baghouse filters. researchgate.netdoi.org

Catalytic Filtration/Oxidation : Some systems use catalytic filters or selective catalytic reduction (SCR) systems. These devices not only filter out particulate matter but also contain a catalyst (e.g., based on titanium oxide) that promotes the chemical destruction of dioxins at lower temperatures. researchgate.net This technology can reduce dioxin concentrations in the exhaust gas to below 0.1 ng TEQ/Nm³. researchgate.net

Inhibition : The presence of sulfur compounds (like SO₂) in the flue gas can inhibit the formation of PCDD/Fs. doi.orgwtert.org Technologies that recirculate SO₂ have demonstrated high reduction efficiencies, reaching up to 94%. doi.org

Table 2: Key Operational Parameters for Dioxin Control in Incinerators

| Parameter | Recommended Operating Range | Purpose |

|---|---|---|

| Combustion Temperature | 850°C - 1050°C | Thermal destruction of dioxin molecules. gov.taipei |

| Gas Residence Time | > 2 seconds | Ensure complete destruction of organic compounds. gov.taipei |

| Oxygen Concentration | 5.0% - 7.0% (dry) | Promote complete combustion and prevent precursor formation. gov.taipei |

| Flue Gas Cooling | Rapid cooling to < 200°C | Minimize time in the de novo synthesis temperature window. researchgate.net |

Regulatory Frameworks for Industrial Emissions

The industrial release of 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin, a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, is not regulated in isolation but as part of a broader strategy to control persistent organic pollutants (POPs). These frameworks are established at both international and national levels, reflecting a global consensus on the need to mitigate the environmental and health risks posed by these toxic compounds.

The cornerstone of international regulation is the Stockholm Convention on Persistent Organic Pollutants , a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic. epa.govwikipedia.org Adopted in 2001 and effective from 2004, the Convention requires participating governments to take measures to reduce or eliminate the release of POPs. epa.govwikipedia.org

PCDDs, including this compound, are listed in Annex C of the Convention as unintentionally produced by-products of various industrial and combustion processes. pops.intepd.gov.hk Signatory nations are obligated to develop national action plans to minimize and, where feasible, ultimately eliminate these emissions. pops.int To assist countries in this endeavor, the United Nations Environment Programme (UNEP) has developed a standardized "Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs". pops.intgreenpolicyplatform.org This toolkit provides a methodology for creating inventories of dioxin sources and estimating their emissions, which is crucial for prioritizing and monitoring reduction efforts. greenpolicyplatform.org

At the national and regional levels, numerous countries have implemented regulations to control industrial dioxin emissions, often in alignment with the principles of the Stockholm Convention. In the European Union , for instance, industrial emissions are regulated under Directive 2010/75/EU on industrial emissions (the Industrial Emissions Directive or IED). This directive takes an integrated approach to preventing and controlling pollution, requiring industries to use the Best Available Techniques (BAT) to minimize their environmental impact. fao.org Emission limit values for dioxins and furans are established for various industrial sectors, including waste incineration and metal production. europa.eu

In the United States , the Environmental Protection Agency (EPA) regulates dioxin emissions under several statutes. The Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313, for example, requires certain industrial facilities to report their environmental releases of dioxin and dioxin-like compounds, including specific hexachlorodibenzo-p-dioxin isomers. epa.gov This data is compiled in the Toxics Release Inventory (TRI), a publicly accessible database.

The following table provides an overview of the International Toxicity Equivalency Factors for several dioxin congeners, including hexachlorodibenzo-p-dioxins.

| Dioxin Pollutant | International Toxicity Equivalency Factor (I-TEF) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) | 0.5 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.001 |

| Data sourced from various environmental protection agency guidelines. epa.govmoenv.gov.tw |

Some jurisdictions have established specific emission standards for stationary pollution sources. For example, some national regulations have phased in progressively stricter emission limits for both existing and newly established pollution sources, demonstrating a commitment to continuous improvement in pollution control. moenv.gov.tw

The table below illustrates an example of such phased emission standards for dioxins from stationary sources.

| Pollution Source Category | Emission Standard Value (ng-TEQ/Nm³) | Implementation Date |

| Existing Pollution Sources | 2.0 | January 1, 2007 |

| 1.0 | January 1, 2008 | |

| Newly-established Pollution Sources | 0.5 | Date of announcement |

| This table is illustrative of regulatory approaches and not specific to any single jurisdiction. moenv.gov.tw |

These regulatory frameworks, from international treaties to national emission standards, form a multi-layered approach to managing the risks associated with industrial emissions of this compound and other dioxin-like compounds. The ongoing efforts to refine these regulations, coupled with advancements in emission control technologies, are critical for the long-term protection of the environment and public health.

Sources and Formation Mechanisms

Anthropogenic Generation Pathways

The primary sources of HxCDDs are anthropogenic, resulting from a range of industrial and thermal processes. These compounds are formed unintentionally through complex chemical reactions at elevated temperatures.

Incineration of waste is a significant source of HxCDD emissions. dss.go.thresearchgate.net The formation of these compounds is influenced by factors such as the composition of the waste, combustion temperature, and the efficiency of emission control technologies.

Municipal solid waste incinerators process a heterogeneous mix of waste, which can contain chlorinated plastics and other materials that serve as precursors for dioxin formation. researchgate.net In the post-combustion zone of incinerators, at temperatures between 200°C and 500°C, two primary mechanisms contribute to the formation of HxCDDs: de novo synthesis and precursor-mediated formation. nih.govresearchgate.net

De novo synthesis involves the formation of dioxins from the basic elements of carbon, oxygen, hydrogen, and chlorine on the surface of fly ash. nih.govresearchgate.net This pathway is considered dominant in the low-temperature post-combustion zone and tends to produce a higher proportion of highly chlorinated congeners. nih.gov

Precursor-mediated formation involves the chemical transformation of chlorinated organic compounds, such as chlorophenols and chlorobenzenes, into dioxins.

Research on emissions from MSWIs in China has shown that the congener profile of PCDD/Fs can vary between different facilities. stefanomontanari.net In some incinerators, 1,2,3,4,6,7,8-HpCDD was a significant contributor to the total PCDD/F amount. stefanomontanari.net Studies of small-scale waste incinerators without air pollution controls have also identified 1,2,3,4,6,7,8-HpCDD as a major PCDD congener in stack gas, fly ash, and bottom ash, second only to octachlorodibenzo-p-dioxin (B131699) (OCDD). nih.gov

Table 1: Emission Levels of Selected PCDD Congeners from Municipal Solid Waste Incinerators (MSWIs) Data presented below is for illustrative purposes based on available research on common HxCDD congeners, as specific data for 1,2,4,6,8,9-HxCDD is not readily available.

| Congener | Contribution to Total PCDD/Fs in Stack Gas (Example Group 2 from a Chinese study) stefanomontanari.net |

|---|---|

| 1,2,3,4,6,7,8-HpCDD | 14.3 ± 1.6% |

Hazardous waste incinerators are designed to treat industrial and chemical wastes, which may have a higher concentration of chlorine and organic precursors for dioxin formation. nih.gov The operating conditions and the specific chemical composition of the waste feed are critical factors in determining the HxCDD emission profile. Research indicates that the congener profiles of PCDD/Fs from HWIs can be complex and are influenced by the presence of precursors in the waste stream. nih.gov

A field study on a hazardous waste incinerator suggested that different formation mechanisms can dominate depending on the composition of the waste feed. nih.gov For instance, the presence of specific precursors can enhance the formation of certain congeners. nih.gov

Certain industrial processes, particularly those involving chlorinated compounds, can lead to the unintentional formation of HxCDDs as by-products.

The manufacturing of certain organochloride chemicals, such as pentachlorophenol (B1679276) (PCP), is a known source of HxCDD contamination. nih.gov During the high-temperature, high-pressure synthesis of these chemicals, side reactions can lead to the formation of various PCDD congeners. nih.gov Technical grade PCP has been found to contain a mixture of HxCDD, heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (OCDD) isomers. nih.govnih.gov Biomonitoring studies of individuals exposed to PCP have detected elevated levels of 1,2,3,6,7,8-HxCDD, 1,2,3,4,6,7,8-HpCDD, and OCDD in their serum, reflecting the composition of the contaminants in the commercial product. nih.gov

The formation of OCDD and octachlorodibenzofuran (OCDF) in PCP production is well-documented, occurring through the self-condensation of pentachlorophenol molecules. scirp.org The formation of HxCDD isomers likely proceeds through related precursor pathways involving less chlorinated phenols present as impurities.

Table 2: Common PCDD Contaminants in Pentachlorophenol (PCP) Production

| Compound | Presence |

|---|---|

| Hexachlorodibenzo-p-dioxins (HxCDD) | Found as by-products nih.gov |

| Heptachlorodibenzo-p-dioxins (HpCDD) | Found as by-products nih.gov |

The use of chlorine-based bleaching agents in the pulp and paper industry has been identified as a source of PCDD formation. Although the industry has largely shifted away from using elemental chlorine, historical practices and the use of chlorine dioxide can still lead to the formation of chlorinated organic compounds. researchgate.netresearchgate.net

The reaction of chlorine with lignin (B12514952) and other organic matter in the wood pulp can generate chlorinated phenolic compounds, which are known precursors to dioxins. While 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) have been the primary focus of research in this area, other chlorinated congeners, including HxCDDs, can also be formed. A study of pulp and paper mill workers found detectable levels of various PCDDs, including the 1,2,3,7,8,9-HxCDD isomer, in their serum, though the levels were not significantly different from a control group. epa.gov Research in India on pulp and paper mills using chlorine bleaching did not specifically report on HxCDD congeners but did identify other dioxin congeners and their precursors in effluent samples. researchgate.net

Pesticide and Herbicide Contamination

Natural Sources and Contributions

Natural, uncontrolled combustion processes are recognized as sources of dioxins in the environment. nih.gov Volcanic eruptions, which involve the high-temperature release of gases and particulate matter, represent one such natural source. nih.gov During an eruption, the combination of intense heat and the presence of chlorine and carbon-containing compounds within the volcanic emissions can create conditions suitable for the formation of PCDDs. While specific emission factors for 1,2,4,6,8,9-HCDD from volcanoes are not well-quantified, volcanic activity is acknowledged as a natural contributor to the background levels of dioxin-like compounds in the global environment. nih.gov

Similar to volcanic activity, forest fires are significant natural combustion events that release a complex mixture of pollutants into the atmosphere. nih.govnih.gov The burning of biomass, which contains organic matter and naturally occurring inorganic chlorides, creates the necessary precursors and thermal conditions for dioxin formation. theredguidetorecovery.com Research has confirmed that wildfire smoke contains numerous chemicals of health concern, including polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.govnih.gov The combustion of wood, particularly under the variable and often oxygen-poor conditions of a wildfire, can produce highly chlorinated dioxins that are then dispersed into the environment as part of the smoke and ash. theredguidetorecovery.com

Table 2: Summary of Formation Sources for 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin

| Source Category | Specific Source | Formation Mechanism |

| Anthropogenic | Pesticide/Herbicide Manufacturing | Unintended byproduct from chlorination of phenols |

| Natural | Volcanic Activity | High-temperature combustion of organic & chlorinated matter |

| Natural | Forest Fires | High-temperature combustion of biomass |

This table summarizes the primary anthropogenic and natural sources where conditions are suitable for the formation of HxCDDs.

Environmental Fate and Transport Processes

Persistence and Recalcitrance in Environmental Media

1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD) is a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, a group of compounds known for their chemical stability and resistance to degradation. epa.gov Like other PCDDs, 1,2,4,6,8,9-HxCDD is a persistent organic pollutant (POP) that exhibits significant recalcitrance in various environmental compartments. waterquality.gov.au The persistence of these compounds generally increases with the degree of chlorination, making the highly chlorinated HxCDD congeners particularly resistant to breakdown. epa.gov

These compounds are chemically inert and resistant to acids, bases, oxidation, and reduction. epa.gov In the environment, one of the few degradation pathways is photolysis, specifically photodechlorination. nih.gov However, this process is slow, especially for higher chlorinated congeners. Solutions of 1,2,3,7,8,9-HxCDD, a related isomer, have been shown to be stable under normal laboratory conditions but may be sensitive to light. nih.govchemicalbook.com The half-life of a mixture of HxCDD isomers in rats has been estimated to be around 3.5 years, indicating their tendency to persist in biological systems. wikipedia.org

Due to their stability and resistance to metabolic and chemical degradation, PCDDs, including 1,2,4,6,8,9-HxCDD, can remain in the environment for extended periods, leading to long-term contamination of soil, sediment, and biota. nih.govcdc.gov

Bioaccumulation and Biomagnification in Ecosystems

The lipophilic (fat-loving) nature of 1,2,4,6,8,9-HxCDD, a characteristic of PCDDs, drives its tendency to bioaccumulate in the fatty tissues of organisms. epa.gov This process is the primary route of entry into food chains. clu-in.org

The table below presents bioconcentration factors for some PCDDs in different fish species, highlighting the variability among species and congeners.

| Compound | Species | Bioconcentration Factor (BCF) |

| 2,3,7,8-TCDD | Fathead Minnow | 2.67 x 10³ - 6.35 x 10⁴ |

| 2,3,7,8-TCDD | Rainbow Trout | 2.67 x 10³ - 6.35 x 10⁴ |

| Hexachlorocyclohexanes | Rainbow Trout | 319 |

| Hexachlorocyclohexanes | Sheepshead Minnow | 490 |

Data compiled from multiple sources. ca.gov

PCDDs have been detected in fish and wildlife throughout global aquatic and marine environments. epa.gov Their presence in these organisms provides a direct pathway for entry into the broader food web.

Once incorporated into the tissues of organisms at the lower end of the food chain, 1,2,4,6,8,9-HxCDD can be transferred to higher trophic levels through consumption. This process, known as biomagnification, can lead to progressively higher concentrations of the compound in predators. epa.gov

Studies on Lake Ontario have shown that while biomagnification of 2,3,7,8-TCDD may not be significant between fish and their direct prey, it can be substantial between fish and fish-eating birds. epa.gov For instance, the biomagnification factor (BMF) for 2,3,7,8-TCDD from alewife to herring gulls in Lake Ontario was reported to be 32. epa.gov A log BMF of 0.97 was reported for mink exposed to 1,2,3,4,7,8-HxCDD in their diet. epa.gov This indicates that HxCDD congeners have the potential to magnify through terrestrial food chains as well.

The high potential for bioaccumulation and biomagnification is a key characteristic of persistent organic pollutants like 1,2,4,6,8,9-HxCDD. epa.gov

Atmospheric Transport and Deposition Modeling

Polychlorinated dibenzo-p-dioxins, including 1,2,4,6,8,9-HxCDD, can undergo long-range atmospheric transport. cdc.gov Although the higher chlorinated congeners are considered nonvolatile, they can adsorb to airborne particulate matter and be transported over vast distances. cdc.gov This is a significant mechanism for the distribution of these compounds to remote areas, far from their original sources. envirocomp.comresearchgate.net

Atmospheric concentrations of PCDD/Fs can vary seasonally due to factors like photolysis, chemical reactions, and wet and dry deposition. semanticscholar.org Modeling studies have shown that higher chlorinated congeners, such as octachlorodibenzo-p-dioxin (B131699) (OCDD) and heptachlorodibenzo-p-dioxins (HpCDDs), often dominate atmospheric concentrations. semanticscholar.org

Dry deposition of PCDD/Fs occurs in both gaseous and particle phases. For gaseous phase deposition, a velocity of 0.01 cm/s has been used in modeling, while particle-phase deposition is primarily driven by gravitational settling. semanticscholar.org The table below shows simulated monthly dry deposition fluxes for various PCDD congeners, illustrating the contribution of particle-phase deposition.

| Congener | Total Dry Deposition (pg/m²-month) | Particle-Phase Contribution (%) |

| 1,2,3,7,8,9-HxCDD | 3.98 | 99.7 |

| 1,2,3,4,6,7,8-HpCDD | 36.3 | 99.9 |

| OCDD | 101 | 100 |

Simulated data for January. semanticscholar.org

These models are crucial for understanding the widespread distribution of compounds like 1,2,4,6,8,9-HxCDD and their deposition into various ecosystems.

Soil and Sediment Adsorption and Mobility

Due to their hydrophobic nature, PCDDs, including 1,2,4,6,8,9-HxCDD, have a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content. umass.edu This high affinity for particulate matter significantly limits their mobility in soil and aquatic systems. cdc.gov

The strong binding to soil and sediment particles means that these environmental compartments act as major sinks and long-term reservoirs for PCDDs. umass.eduoup.com Once sequestered in sediments, these compounds can persist for very long periods, with the potential for resuspension and re-entry into the water column and food web.

The table below provides an example of the relative proportions of different PCDD congeners found in river sediments, indicating the significant contribution of hexachlorinated isomers to the total toxic equivalents (TEQs).

| Congener | Proportion of Total TEQs in Sediment (%) |

| 1,2,3,7,8,9-HxCDD | 2 - 3 |

| 1,2,3,4,6,7,8-HpCDD | 22 - 27 |

| OCDD | 10.7 - 14.2 |

Data from Parramatta River sediments. oup.com

The low mobility of 1,2,4,6,8,9-HxCDD in soil and sediment contributes to its persistence in localized areas of contamination, while also serving as a source for bioaccumulation in benthic organisms.

Toxicological Profile

Toxic Equivalency Factor (TEF)

The toxicity of complex mixtures of dioxins and dioxin-like compounds is assessed using the Toxic Equivalency Factor (TEF) concept, established by organizations like the World Health Organization (WHO). wikipedia.orgnih.gov This approach assigns a TEF value to individual congeners, expressing their toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is given a TEF of 1. wikipedia.org

The scientific consensus and the basis for the TEF system is that significant dioxin-like toxicity is mediated through the aryl hydrocarbon (Ah) receptor, and this is primarily associated with congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. ca.govusgs.gov Congeners that lack this specific substitution pattern, such as 1,2,4,6,8,9-HxCDD, are not considered to exhibit significant dioxin-like toxicity. Consequently, non-2,3,7,8-substituted congeners are not assigned TEF values in international risk assessment frameworks, or are assumed to have a TEF of zero. ca.gov

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a crucial first step to isolate 1,2,4,6,8,9-HxCDD from the sample matrix and remove interfering compounds. The process generally involves extraction followed by a multi-step cleanup.

A variety of extraction techniques are employed depending on the sample matrix. Classical methods like Soxhlet extraction are well-established and described in official methods like U.S. EPA Method 8280A; this technique is often used for solid samples such as fly ash and soil. However, Soxhlet extraction is time-consuming, typically taking 18 to 36 hours, and requires large volumes of solvent.

More modern techniques have been developed to improve efficiency. Accelerated Solvent Extraction (ASE) , which complies with U.S. EPA Method 3545, uses elevated temperatures and pressures to reduce extraction times to less than 15 minutes and significantly decrease solvent consumption. ASE has been successfully applied to extract dioxins from matrices like chimney brick, urban dust, fly ash, and sediment. Another approach is Solid-Phase Extraction (SPE) , which is particularly useful for aqueous samples. Automated SPE systems using divinylbenzene (B73037) (DVB) disks can handle large sample volumes, retain the target compounds, and allow for the simultaneous extraction of any dioxins attached to particulate matter, which might otherwise be lost during filtration.

Following extraction, a rigorous cleanup process is necessary to remove co-extracted interfering compounds. This typically involves multi-step column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon. For fatty samples, such as adipose tissue, an initial treatment with silica gel impregnated with sulfuric acid may be used.

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Well-established, robust. | Time-consuming (18-36 hours), large solvent volume required. | Soil, sediment, fly ash, chemical waste. |

| Accelerated Solvent Extraction (ASE) | Uses liquid solvents at elevated temperatures and pressures. | Fast (<15 min), low solvent consumption. | Requires specialized equipment. | Chimney brick, urban dust, fly ash, sediment. |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid phase, then eluted with a solvent. | Efficient for large volume aqueous samples, can be automated. | Cartridge clogging can be an issue with particulate-laden samples. | Wastewater, river water. |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is widely recognized as the "gold standard" for the definitive identification and quantification of dioxins, including 1,2,4,6,8,9-HxCDD. This technique offers the high sensitivity and selectivity required to detect the extremely low concentrations of dioxins found in the environment and to distinguish between different isomers.

The gas chromatograph separates the individual dioxin congeners based on their volatility and interaction with a capillary column. Specialized columns, such as the DB-5, are often used for this purpose. The mass spectrometer then bombards the separated molecules with electrons, causing them to ionize and fragment. By operating in high-resolution mode (R > 10,000), the mass spectrometer can measure the mass-to-charge ratio of these ions with very high accuracy, allowing for the specific detection of dioxin molecules and distinguishing them from other co-eluting compounds with the same nominal mass.

To achieve the highest level of accuracy and precision, HRGC/HRMS analysis of dioxins is almost always performed using an isotope dilution approach. This method is a cornerstone of regulatory protocols such as U.S. EPA Method 8290A.

The technique involves adding a known amount of an isotopically labeled analogue of the target analyte to the sample before extraction and cleanup. For dioxin analysis, compounds enriched with Carbon-13 (¹³C₁₂) are typically used as internal standards. For example, ¹³C₁₂-1,2,3,6,7,8-HxCDD would be used as an internal standard for the quantification of native HxCDD congeners.

Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during the sample preparation, cleanup, and injection stages. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard in the final mass spectrometry analysis, the initial concentration of the native compound in the sample can be calculated accurately, regardless of incomplete recovery. This approach significantly improves reproducibility and minimizes the impact of matrix effects.

The sensitivity of HRGC/HRMS with isotope dilution allows for the detection and quantification of 1,2,4,6,8,9-HxCDD at extremely low levels, typically in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. These detection limits are essential given the toxicity of the compounds.

Detection capabilities vary depending on the sample matrix, sample size, and the specific analytical protocol. For example, U.S. EPA Method 8290A specifies method calibration limits based on 2,3,7,8-TCDD for various sample types. In wildlife tissues, typical limits of detection are in the range of 0.1 to 0.2 ng/kg (ppt) on a wet weight basis. For wastewater analysis using SPE followed by HRGC/HRMS, method detection limits can be as low as 0.001 pg/L (ppq). In food and feed analysis, detection limits of 0.5 pg/g have been established.

| Matrix | Analytical Method | Detection Limit | Reference |

|---|---|---|---|

| Wastewater | SPE-HRGC/HRMS | 0.001 pg I-TEQ/L | |

| Animal Tissues (wet weight) | HRGC/HRMS | 0.1 to 0.2 ng/kg | |

| Fish Oil | GCxGC-μECD | 0.5 pg WHO-TEQ/g | |

| Human Milk | HRGC/HRMS | Average concentration measured at 6.4-7.4 pg WHO-TEQ/g fat |

Alternative Analytical Techniques (e.g., Gas Chromatography with Electron Capture Detector (GC-ECD) and Mass Spectrometry (MS))

While HRGC/HRMS is the confirmatory method of choice, its high cost and complexity have prompted the investigation of alternative techniques, often for screening purposes.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a more accessible and less expensive option. The ECD is highly sensitive to halogenated compounds like chlorinated dioxins. However, its selectivity is much lower than that of a mass spectrometer, making it susceptible to false positives from other co-eluting chlorinated compounds. To enhance selectivity, comprehensive two-dimensional gas chromatography (GCxGC-ECD) has been developed. This technique uses two different GC columns to achieve a much higher degree of separation, making it a more robust screening tool for food and feed samples.

Gas Chromatography with Low-Resolution Mass Spectrometry (GC-LRMS) is another alternative. U.S. EPA Method 8280B describes a protocol using HRGC with LRMS. While more selective than GC-ECD, LRMS lacks the high mass accuracy of HRMS, which can make it more difficult to definitively identify target compounds in complex matrices without extensive cleanup.

Quality Assurance and Quality Control in Dioxin Analysis

Given the regulatory importance and low concentration levels of dioxins, stringent Quality Assurance (QA) and Quality Control (QC) procedures are essential to ensure the reliability and defensibility of analytical data. Dioxin analysis laboratories must implement comprehensive QA/QC programs.

Key elements of such a program include:

Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced during the analytical process.

Spiked Samples: Fortifying samples with known amounts of analytes to assess the accuracy and recovery of the method.

Use of Labeled Standards: As discussed in the isotope dilution section, labeled compounds are used to monitor and correct for method performance on a sample-by-sample basis.

Calibration Checks: Regularly analyzing calibration standards to ensure the instrument's response remains stable and linear.

Proficiency Testing: Participating in inter-laboratory comparison studies to provide an external check on laboratory performance.

Control Charting: Monitoring QC data over time to identify trends or systematic errors. Multivariate control charts can be used to monitor the performance of multiple congeners simultaneously.

Regulatory bodies often establish specific QA/QC guidelines. For instance, Japan's Ministry of the Environment has established detailed internal and external QA/QC guidelines for dioxin analysis to ensure data quality amid a high volume of environmental monitoring.

Environmental Degradation and Transformation

Biodegradation Pathways and Microbial Metabolism

Specific studies on the aerobic degradation of 1,2,4,6,8,9-HxCDD are scarce. However, research on other HxCDD isomers has shown that some aerobic bacteria can initiate the breakdown of these compounds. This process often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. The position of chlorine atoms significantly influences the susceptibility of a congener to microbial attack. For instance, congeners with adjacent unchlorinated carbon atoms are generally more susceptible to dioxygenase-mediated degradation.

Information specifically detailing the anaerobic reductive dechlorination of 1,2,4,6,8,9-HxCDD is not extensively documented. In general, under anaerobic conditions, the primary biodegradation pathway for highly chlorinated dioxins is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This typically results in the formation of less chlorinated, and sometimes more toxic, dioxin congeners. The removal of chlorine atoms at positions 1, 4, 6, and 9 is a known pathway in the anaerobic degradation of other highly chlorinated dioxins.

There is a lack of specific information identifying the degradation products of 1,2,4,6,8,9-HxCDD. Based on the general principles of aerobic and anaerobic degradation of other PCDDs, potential degradation products could include various lower chlorinated dioxins and chlorinated catechols. However, without specific studies, the exact nature of these products remains speculative.

While specific microbial species capable of degrading 1,2,4,6,8,9-HxCDD have not been identified in the available literature, bacteria from the genus Sphingomonas have been shown to degrade other PCDD congeners. For example, Sphingomonas wittichii RW1 is known to aerobically metabolize some di-, tri-, and tetrachlorinated dibenzo-p-dioxins. It is plausible that similar microbial species or consortia could potentially play a role in the degradation of 1,2,4,6,8,9-HxCDD, although this has not been experimentally verified.

Photolytic Degradation Processes

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for dioxins in the environment, particularly in aquatic systems and on surfaces. The rate of photolytic degradation is influenced by the degree and position of chlorination. Generally, photolysis of PCDDs proceeds through reductive dechlorination. Studies on other HxCDD isomers, such as 1,2,3,6,7,8-HxCDD, have shown that they can be degraded by UV light, with the primary reaction being the loss of a chlorine atom. nih.gov The rate of photodegradation tends to decrease as the number of chlorine atoms increases. nih.gov

A study on the photolysis of 1,2,3,6,7,8-HxCDD identified 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) as intermediates, formed by the loss of a chlorine atom nearest to the oxygen atom. nih.gov It is possible that 1,2,4,6,8,9-HxCDD undergoes similar photolytic degradation, though specific studies are lacking.

Chemical Transformation Pathways in the Environment

Information on the specific chemical transformation pathways of 1,2,4,6,8,9-HxCDD in the environment is not well-documented. In general, PCDDs are chemically stable and resistant to transformation. However, under certain conditions, such as high temperatures found in industrial processes or waste incineration, chemical transformations can occur. Additionally, reactions with other environmental chemicals could potentially lead to the transformation of 1,2,4,6,8,9-HxCDD, but these pathways have not been specifically elucidated.

Environmental Remediation and Management Strategies

Bioremediation Technologies

Bioremediation utilizes biological organisms, primarily microorganisms, to break down or transform hazardous substances into less toxic or non-toxic forms. vertasefli.co.uk This approach is considered a potentially cost-effective and environmentally sound alternative to traditional physicochemical methods for treating dioxin contamination. researchgate.net

Bioremediation technologies can be broadly categorized as either in-situ or ex-situ, depending on whether the contaminated material is treated at its original location or moved to another site for processing. iastate.edu

In-situ Bioremediation : This method involves treating the contaminated soil or groundwater in place. epa.gov It is generally less expensive as it avoids excavation and transportation costs. iastate.edu Techniques applicable to dioxins include biostimulation, where nutrients and other amendments are introduced to stimulate the activity of indigenous microorganisms capable of degradation, and bioaugmentation, which involves adding specific microbial cultures to the contaminated site. epa.govclu-in.org For chlorinated compounds like 1,2,4,6,8,9-HCDD, creating anaerobic conditions can promote reductive dechlorination by native or introduced bacteria. clu-in.org

Ex-situ Bioremediation : This approach requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. vertasefli.co.uk While more costly, ex-situ methods allow for greater control over conditions such as temperature, pH, and nutrient levels, potentially leading to faster and more thorough remediation. iastate.edu Common ex-situ techniques include biopiles, landfarming, and the use of bioreactors, where contaminated soil is mixed with amendments to enhance microbial activity. iastate.edumdpi.com

The persistence of highly chlorinated dioxins like 1,2,4,6,8,9-HCDD in the environment is due to their chemical stability and low bioavailability. Enhancing microbial degradation is a key focus of research. The process often involves a combination of anaerobic and aerobic steps.

Under anaerobic conditions, highly chlorinated dioxins can undergo reductive dechlorination, where chlorine atoms are removed from the molecule. Halorespiring bacteria, such as those from the genus Dehalococcoides, have been implicated in these reactions, converting higher chlorinated dioxins to lower chlorinated congeners. nih.gov These less-chlorinated dioxins are then more susceptible to degradation by aerobic bacteria. nih.gov

Aerobic degradation is typically initiated by bacteria that possess specialized dioxygenase enzymes. nih.gov For instance, the bacterium Sphingomonas wittichii RW1 has been shown to degrade various PCDDs, including the hexachlorinated congener 1,2,3,4,7,8-HxCDD, by attacking the aromatic ring structure. researchgate.netnih.gov While the specific pathway for 1,2,4,6,8,9-HCDD is not detailed, the mechanisms observed for other HxCDDs provide a model for its potential aerobic biodegradation. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also contribute to degradation through their extracellular lignin-degrading enzymes. nih.gov

Table 1: Research Findings on Microbial Degradation of Dioxins

| Microorganism/Group | Dioxin Congener(s) Studied | Degradation Pathway/Mechanism | Key Finding |

|---|---|---|---|

| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-HxCDD | Aerobic, Angular Dioxygenation | Capable of initiating the breakdown of hexachlorinated dioxins. researchgate.net |

| Dehalococcoides sp. | Tetrachloro- to Octachlorodibenzo-p-dioxins | Anaerobic, Reductive Dechlorination | Implicated in the removal of chlorine atoms, a crucial first step for highly chlorinated congeners. nih.gov |

| White-Rot Fungi | 2,7-DCDD | Aerobic, Extracellular Peroxidases | Fungal enzymes can cometabolically degrade chlorinated dioxins. nih.govuth.gr |

Advanced Oxidation Processes for Contaminated Sites

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. researchgate.net AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including PCDDs, ultimately leading to their mineralization into carbon dioxide and water. researchgate.netnih.gov

Several AOPs have been investigated for the treatment of dioxin-contaminated media:

Fenton and Photo-Fenton Reactions : These processes use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the application of ultraviolet (UV) light (photo-Fenton).

UV/H₂O₂ : This method involves the photolysis of hydrogen peroxide with UV radiation to produce •OH radicals.

Ozonation (O₃) : Ozone can directly oxidize pollutants or decompose in water to form hydroxyl radicals, especially at high pH or when combined with UV light or H₂O₂.

AOPs have been successfully applied to degrade various persistent organic pollutants. researchgate.net For dioxin-contaminated soils, these technologies can be applied in slurry-phase reactors, where the soil is mixed with water and the AOP reagents. epa.gov The effectiveness of AOPs depends on factors like pH, temperature, and the concentration of radical scavengers in the environmental matrix.

Adsorption Technologies (e.g., Nanomaterials)

Adsorption is a surface phenomenon where pollutants are physically or chemically bound to the surface of an adsorbent material. This technology is widely used for removing contaminants from liquid and gaseous streams. For dioxins, activated carbon has traditionally been a key adsorbent material, particularly in controlling incinerator emissions.

Recent advancements have focused on the use of nanomaterials due to their unique properties, such as high surface-area-to-volume ratios and enhanced reactivity, which can lead to superior adsorption capacities. mdpi.com

Carbon-Based Nanoparticles : Materials like carbon nanotubes and graphene have shown high potential for adsorbing organic pollutants due to their large surface areas and strong van der Waals forces.

Metal-Oxide Nanoparticles : Nanoparticles of titanium dioxide (TiO₂) and zinc oxide (ZnO) can act as adsorbents and also as photocatalysts in AOPs, allowing for the simultaneous adsorption and degradation of pollutants. ekb.eg

Hybrid Nanomaterials : Research has explored the affinity of hybrid surfaces, such as hexagonal boron-nitride-carbon (h-BNC), for dioxin-like compounds like 2,3,7,8-TCDD, indicating strong interaction energies that are favorable for adsorption. preprints.org

The primary parameters influencing the effectiveness of adsorption include the pH of the medium, temperature, adsorbent dosage, and contact time. mdpi.com

Source Control and Emission Reduction Strategies

A critical component of managing the environmental impact of 1,2,4,6,8,9-HCDD is controlling its formation and release from primary sources, most notably waste incinerators. Dioxins are not typically present in the initial waste but are formed as unintentional by-products during combustion and in post-combustion zones. researchgate.net

Effective control of dioxin emissions from incinerators involves a two-pronged approach: optimizing combustion conditions to minimize initial formation and implementing robust air pollution control devices (APCDs) to capture or destroy any dioxins that are formed. researchgate.netdoi.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) is the gold standard. For precise quantification, isotope dilution with -labeled internal standards (e.g., -HxCDD) is critical to correct for matrix effects and recovery losses. Retention times and mass spectral patterns must align with certified reference materials (CRMs) to avoid misidentification. Detection limits for this isomer in water and sediment are typically 50–100 pg/L, as outlined in EPA Method 1613B . GC×GC-TOFMS can enhance separation of co-eluting isomers .

Q. How does the toxicity of 1,2,4,6,8,9-HxCDD compare to other dioxin congeners?

This congener is not a 2,3,7,8-substituted dioxin and is considered less toxic. Current WHO Toxicity Equivalence Factors (TEFs) assign it a value of 0 (no significant dioxin-like activity), unlike 1,2,3,7,8-PeCDD (TEF = 1). However, its bioaccumulation potential and interactions with non-AhR pathways (e.g., endocrine disruption) require further study. Acute toxicity data are limited, but rodent studies suggest it is orders of magnitude less lethal than TCDD .

Q. What are the primary sources of 1,2,4,6,8,9-HxCDD in the environment?

It is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. Isomer-specific formation depends on temperature and precursor structures. Environmental detection in sediments (e.g., 17.3 ± 8.0 pg/g) highlights its persistence, though concentrations are lower than 2,3,7,8-substituted congeners .

Advanced Research Questions

Q. What experimental design considerations are critical for isolating 1,2,4,6,8,9-HxCDD from isomer pairs like 1,2,4,6,7,9-HxCDD?

Chromatographic resolution is challenging due to nearly identical physicochemical properties. Use GC columns with high selectivity (e.g., SP-2331 or DB-Dioxin) and optimize temperature gradients to separate retention times by ≥0.1 min. Confirm identity via -NMR or high-purity CRMs. Collaborative trials with interlaboratory validation are recommended to address reproducibility issues .

Q. How can researchers address contradictions in environmental fate data for 1,2,4,6,8,9-HxCDD?

Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) may arise from matrix-specific degradation pathways. Apply compartmental modeling with parameters for photolysis, microbial degradation, and adsorption coefficients (). Cross-validate using stable isotope tracer studies and compare with structurally similar congeners (e.g., OCDD). Sediment core dating can provide historical deposition trends .

Q. What methodologies are suitable for studying non-AhR-mediated mechanisms of toxicity for this congener?

Transcriptomic profiling (RNA-seq) and pathway enrichment analysis can identify off-target effects, such as oxidative stress or PPARγ activation. In vitro assays using hepatocyte or adipocyte models should include dose-response comparisons with TCDD. Metabolomic studies (LC-HRMS) can reveal disruptions in lipid metabolism .

Q. How do environmental factors influence the dechlorination pathways of 1,2,4,6,8,9-HxCDD in anaerobic conditions?

Microbial reductive dechlorination preferentially targets lateral (1,2,3,4) over vertical (6,8,9) positions, but pathways vary with microbial consortia. Use -labeled HxCDD in sediment microcosms to track dechlorination products via HRMS. Compare kinetics under sulfate-reducing vs. methanogenic conditions .

Methodological Notes

- Reference Materials : Use CRMs like AccuStandard’s isomer pair solutions (e.g., D-801N) for calibration .

- Data Validation : Cross-check against NIST spectral libraries and participate in proficiency testing programs (e.g., EPA’s Dioxin Monitoring Program) .

- Ethical Compliance : Adhere to occupational exposure limits (e.g., 50 µg/mL handling protocols) and waste disposal regulations for chlorinated dioxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.